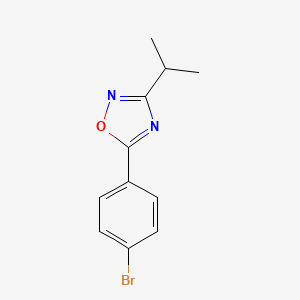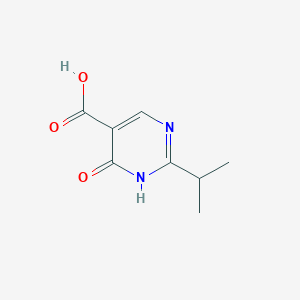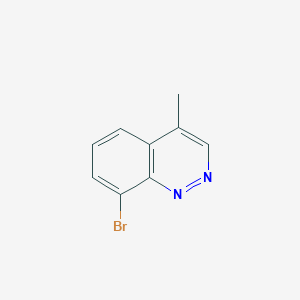
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide
Descripción general
Descripción
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide, also known as Trifluorobenzamide (TFB), is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a small molecule with a molecular weight of 209.2 g/mol and a melting point of 115°C. TFB is a colorless solid at room temperature and is soluble in water, methanol, and ethanol. It has been used in the synthesis of various organic compounds, and its potential applications in the fields of biology and medicine have been explored.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide is a compound that can participate in various chemical reactions due to its functional groups. For instance, the reactions of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride can lead to the formation of 5-(2'-Benzamidoacyloxy)thiazoles, demonstrating the reactivity of similar carboxamide structures under specific conditions (Barrett, 1978). These reactions underline the potential of N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide in synthetic organic chemistry and its ability to be a precursor or intermediate in synthesizing complex molecules.
Catalytic Activities and Biological Applications
The catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has led to the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showcasing the versatility of carboxamide derivatives in producing compounds with significant antimicrobial and antioxidant activities (Sindhe et al., 2016). This indicates that derivatives like N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide could be explored for their biological activities, potentially leading to new therapeutic agents.
Material Science and Molecular Design
In material science, the structural properties of compounds like N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide can be instrumental. The study on supramolecular packing motifs, which involves the self-assembly of aryl rings into π-stacks surrounded by a triple helical network of hydrogen bonds, can provide insights into the design of new materials with novel properties (Lightfoot et al., 1999). Such structural understanding can aid in the development of materials with specific functionalities, including those for electronic, photonic, or catalytic applications.
Anticancer Research
In the realm of medicinal chemistry, derivatives similar to N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide have been explored for their anticancer activities. The synthesis and biological evaluation of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, for instance, have demonstrated cytotoxic effects against breast cancer cell lines, hinting at the potential anticancer applications of structurally related compounds (Kelly et al., 2007). This underscores the importance of carboxamide derivatives in the development of new anticancer agents, with the possibility of N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide being a candidate for further investigation.
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)4-14-9(17)6-1-2-7-8(3-6)16-5-15-7/h1-3,5H,4H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWYGOIDMQQMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC(F)(F)F)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)
(propan-2-yl)amine](/img/structure/B1517330.png)




![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)



![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)
![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)

